- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,
Cas no 926641-28-3 (N-Boc-2-(3'-Chlorophenyl)-D-glycine)
N-Boc-2-(3'-Chlorophenyl)-D-glycine Chemical and Physical Properties
Names and Identifiers
-
- N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE
- (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3-CHLOROPHENYL)ACETIC ACID
- N-Boc-(R)-2-amino-2-(3-chlorophenyl)acetic acid
- (R)-TERT-BUTOXYCARBONYLAMINO-(3-CHLORO-PHENYL)-ACETIC ACID
- AB32755
- AX8143587
- A844302
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid
- (2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanoic acid
- (2R)-2-(3-chlorophe
- (αR)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid (ACI)
- AS-71704
- DS-018087
- (2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- (R)tert-Butoxycarbonylamino-(3-chloro-phenyl)-acetic acid
- (2R)-2-(3-chlorophenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]acetic acid
- 926641-28-3
- (R)-[(TERT-BUTOXYCARBONYL)AMINO](3-CHLOROPHENYL)ACETIC ACID
- MFCD07371716
- SCHEMBL5576749
- DTXSID50427445
- BMB64128
- CS-0154586
- AKOS027327652
- N-Boc-2-(3'-Chlorophenyl)-D-glycine
-
- MDL: MFCD07371716
- Inchi: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
- InChI Key: BGMKFLAFNZFBBB-SNVBAGLBSA-N
- SMILES: [C@@H](C1C=CC=C(Cl)C=1)(C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 285.0767857g/mol
- Monoisotopic Mass: 285.0767857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 2.8
Experimental Properties
- Color/Form: White to Yellow Solid
N-Boc-2-(3'-Chlorophenyl)-D-glycine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
N-Boc-2-(3'-Chlorophenyl)-D-glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS898-100mg |
N-Boc-2-(3'-Chlorophenyl)-D-glycine |
926641-28-3 | 95% | 100mg |
327CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS898-250mg |
N-Boc-2-(3'-Chlorophenyl)-D-glycine |
926641-28-3 | 95% | 250mg |
789CNY | 2021-05-07 | |
| Alichem | A019117444-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
926641-28-3 | 97% | 1g |
$282.15 | 2023-08-31 | |
| Alichem | A019117444-5g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
926641-28-3 | 97% | 5g |
$757.50 | 2023-08-31 | |
| Fluorochem | 048533-1g |
N-Boc-2-(3'-Chlorophenyl)-D-glycine |
926641-28-3 | 97% | 1g |
£209.00 | 2022-03-01 | |
| Fluorochem | 048533-5g |
N-Boc-2-(3'-Chlorophenyl)-D-glycine |
926641-28-3 | 97% | 5g |
£624.00 | 2022-03-01 | |
| AstaTech | 56702-1/G |
N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE |
926641-28-3 | 97% | 1g |
$149 | 2023-09-17 | |
| AstaTech | 56702-5/G |
N-BOC-2-(3'-CHLOROPHENYL)-D-GLYCINE |
926641-28-3 | 97% | 5g |
$499 | 2023-09-17 | |
| Ambeed | A680599-100mg |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
926641-28-3 | 95% | 100mg |
$25.0 | 2025-04-15 | |
| Ambeed | A680599-250mg |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |
926641-28-3 | 95% | 250mg |
$30.0 | 2025-04-15 |
N-Boc-2-(3'-Chlorophenyl)-D-glycine Production Method
Production Method 1
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
N-Boc-2-(3'-Chlorophenyl)-D-glycine Raw materials
- Di-tert-butyl dicarbonate
- Tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate
N-Boc-2-(3'-Chlorophenyl)-D-glycine Preparation Products
N-Boc-2-(3'-Chlorophenyl)-D-glycine Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on N-Boc-2-(3'-Chlorophenyl)-D-glycine
Comprehensive Overview of N-Boc-2-(3'-Chlorophenyl)-D-glycine (CAS No. 926641-28-3): Properties, Applications, and Industry Insights
N-Boc-2-(3'-Chlorophenyl)-D-glycine (CAS No. 926641-28-3) is a specialized chiral amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. This compound features a Boc (tert-butoxycarbonyl) protecting group and a 3-chlorophenyl side chain, making it a versatile building block for drug discovery and bioconjugation. Its molecular formula C13H16ClNO4 and precise stereochemistry (D-configuration) are critical for applications requiring enantiomeric purity.
Recent trends in peptide-based therapeutics and targeted drug delivery systems have increased demand for high-purity N-Boc protected amino acids. Researchers frequently search for "Boc-D-amino acid synthesis" or "chiral phenylglycine derivatives," reflecting growing interest in customized peptide modifications. The 3'-chlorophenyl moiety enhances lipophilicity, a property valued in blood-brain barrier penetration studies – a hot topic in neurodegenerative disease research.
From a synthetic perspective, 926641-28-3 demonstrates excellent stability under standard peptide coupling conditions (e.g., HBTU/HOBt activation). This aligns with industry needs for Fmoc/Boc-compatible SPPS (solid-phase peptide synthesis) reagents, as evidenced by frequent searches for "Boc-D-amino acid coupling efficiency." The compound's crystalline form (typically white powder) facilitates precise weighing for automated synthesis platforms.
Quality control parameters for N-Boc-2-(3'-Chlorophenyl)-D-glycine emphasize HPLC purity >98% and strict enantiomeric excess (ee) standards – key considerations for pharmaceutical GMP applications. Analytical methods like chiral chromatography and optical rotation measurement are routinely discussed in technical forums, addressing common user queries about "D-amino acid characterization techniques."
The compound's storage stability (-20°C under nitrogen) and solubility profile (DMSO, DMF) make it compatible with high-throughput screening workflows. These properties are particularly relevant for researchers investigating "peptidomimetic drug design" or "allosteric modulator development" – trending topics in medicinal chemistry publications.
Emerging applications include its use as a precursor for PET tracer synthesis (due to the chlorine atom's potential for radiohalogenation) and in protein engineering studies. The rise of "click chemistry in bioconjugation" searches correlates with increased interest in modifying this compound's carboxyl group for bioorthogonal reactions.
Regulatory compliance is ensured through proper documentation of non-hazardous material status (per IATA/DOT classifications). Suppliers typically provide detailed COA (Certificate of Analysis) addressing purity, residual solvents, and heavy metal content – information frequently requested in "pharmaceutical-grade amino acid specifications" searches.
Future research directions may explore its incorporation into macrocyclic peptides or protein degradation tags (PROTACs), reflecting broader industry shifts toward next-generation modalities. The compound's structural versatility positions it as valuable for addressing current challenges in peptide drug bioavailability – a persistent focus area in drug development forums.
926641-28-3 (N-Boc-2-(3'-Chlorophenyl)-D-glycine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)